2-(4-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide
Description
2-(4-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a phenoxyacetohydrazide moiety
Properties
IUPAC Name |
2-[4-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O5/c1-30-14-6-3-10(7-15(14)31-2)17-18(26-27-19(17)20(21,22)23)12-5-4-11(8-13(12)28)32-9-16(29)25-24/h3-8,28H,9,24H2,1-2H3,(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQNDHDEMPPRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)OCC(=O)NN)O)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate β-diketone to form the pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with Phenoxyacetohydrazide: The final step involves the coupling of the pyrazole derivative with phenoxyacetohydrazide under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The trifluoromethyl group and pyrazole ring play crucial roles in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-propionic acid
- 2-(3,4-Dimethoxyphenyl)-4-(trifluoromethyl)piperidine
Uniqueness
Compared to similar compounds, 2-(4-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl group and the pyrazole ring enhances its stability and potential for diverse applications.
Biological Activity
The compound 2-(4-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a complex organic molecule with potential biological activity. Its structure incorporates various functional groups, including a pyrazole ring and trifluoromethyl substituent, which may enhance its interaction with biological targets. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 470.4 g/mol. The structural components include:
- A trifluoromethyl group, which can enhance lipophilicity and metabolic stability.
- A pyrazole ring known for its diverse pharmacological properties.
- Hydroxy and methoxy phenyl groups that may contribute to its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an inhibitor of key enzymes and its effects on various cell lines.
Enzyme Inhibition
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Cholinesterase Inhibition :
- The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies indicate that similar hydrazone derivatives exhibit dual inhibition of these enzymes, which are critical in neurodegenerative diseases like Alzheimer's. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide showed IC50 values ranging from 46.8 to 137.7 µM for AChE inhibition .
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Antioxidant Activity :
- Compounds with similar structures have demonstrated antioxidant properties, potentially due to the presence of hydroxyl groups that can scavenge free radicals.
Anticancer Activity
Research indicates that related compounds exhibit significant anticancer properties. For example:
- MTT Assay Results : Compounds similar to the target have shown antiproliferative activity against various cancer cell lines. The IC50 values for these compounds ranged from 3 to 250 µM depending on the specific cell line tested .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The presence of the trifluoromethyl group may enhance binding affinity to active sites on enzymes like AChE and BuChE.
- Cellular Uptake : The lipophilicity imparted by the trifluoromethyl group could facilitate cellular uptake, allowing for greater bioavailability and efficacy.
- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with target proteins or nucleic acids, influencing their activity.
Case Studies
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Neuroprotective Effects :
- A study investigated the neuroprotective effects of hydrazone derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce neuronal death and oxidative stress markers.
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Anticancer Studies :
- In vitro studies on cancer cell lines demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
